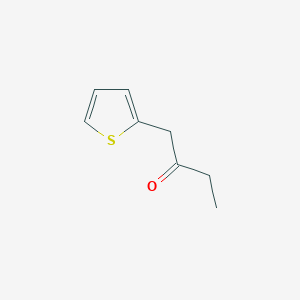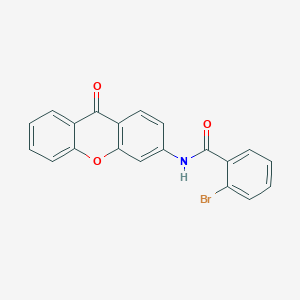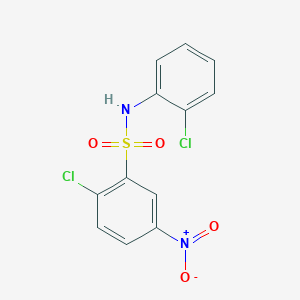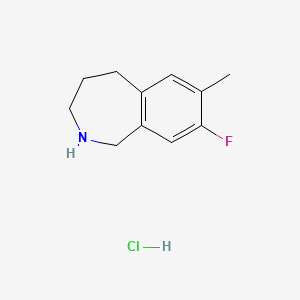![molecular formula C18H14N6OS B3004474 N-phenyl-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide CAS No. 891103-24-5](/img/structure/B3004474.png)
N-phenyl-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide is a heterocyclic compound that features a triazolopyridazine core. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a pharmacophore in drug design. The presence of multiple nitrogen atoms within its structure allows for various interactions with biological targets, making it a versatile candidate for therapeutic development.
作用机制
Target of Action
The primary target of this compound is the cytochrome P450 enzymes (CYP-450) . These enzymes play a crucial role in the metabolism of drugs and other xenobiotics, and their inhibition can have profound effects on the pharmacokinetics and pharmacodynamics of various substances .
Mode of Action
The nitrogen atoms of the 1,2,4-triazole ring in the compound bind to the iron in the heme moiety of CYP-450 . This interaction inhibits the enzyme’s activity, thereby affecting the metabolism of other substances that are substrates for CYP-450 .
Biochemical Pathways
The inhibition of CYP-450 by this compound can affect multiple biochemical pathways. For instance, it can inhibit the metabolism of drugs that are substrates for CYP-450, potentially leading to increased drug concentrations and enhanced pharmacological effects . Additionally, it may also affect the synthesis of certain endogenous substances that are metabolized by CYP-450 .
Pharmacokinetics
Given its interaction with cyp-450, it is likely that its metabolism and bioavailability could be influenced by factors such as the expression and activity of cyp-450 enzymes .
Result of Action
The inhibition of CYP-450 by this compound can lead to a variety of molecular and cellular effects. For example, it can increase the concentrations of drugs that are substrates for CYP-450, potentially enhancing their pharmacological effects . It may also affect the synthesis of endogenous substances that are metabolized by CYP-450 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the expression and activity of CYP-450 enzymes can be affected by factors such as diet, age, and genetic polymorphisms . These factors can, in turn, influence the compound’s interaction with CYP-450 and its overall effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide typically involves the formation of the triazolopyridazine core followed by the introduction of the phenyl and acetamide groups. One common synthetic route includes:
Formation of the Triazolopyridazine Core: This step involves the cyclization of a pyridine derivative with a triazole precursor under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, often using thiols or disulfides as reagents.
Attachment of the Phenyl and Acetamide Groups: The final steps involve the coupling of the phenyl group and the acetamide moiety through amide bond formation, typically using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated synthesis platforms can also enhance reproducibility and scalability.
化学反应分析
Types of Reactions
N-phenyl-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide undergoes several types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
N-phenyl-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
相似化合物的比较
Similar Compounds
Triazolopyridazine Derivatives: Compounds with similar triazolopyridazine cores but different substituents.
Pyridazinone Derivatives: Compounds with a pyridazinone core, often used in medicinal chemistry for their biological activities.
Triazole Derivatives: Compounds with a triazole ring, known for their antimicrobial and antifungal properties.
Uniqueness
N-phenyl-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide is unique due to its specific combination of a triazolopyridazine core with a sulfanylacetamide moiety. This unique structure allows for a diverse range of interactions with biological targets, making it a versatile compound for drug development and other scientific research applications.
属性
IUPAC Name |
N-phenyl-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N6OS/c25-17(20-13-6-2-1-3-7-13)12-26-18-22-21-16-10-9-15(23-24(16)18)14-8-4-5-11-19-14/h1-11H,12H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNZVTDAKOZSAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 4-[(3,4-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B3004391.png)


![5-ethyl-N-(furan-2-ylmethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3004396.png)



![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3004402.png)



![4-(4-ethylbenzyl)-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3004412.png)
![ethyl 3-cyano-2-(2-phenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3004413.png)
![3-({[3,3'-bithiophene]-5-yl}methyl)-1-[(4-chlorophenyl)methyl]urea](/img/structure/B3004414.png)
